molecular formula C19H16F2O2S B13964148 4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one

4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one

Cat. No.: B13964148
M. Wt: 346.4 g/mol
InChI Key: XBBUCKMLZSWGNZ-UHFFFAOYSA-N
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Description

4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with difluorophenyl and methylthio phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and yield. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: Researchers explore its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-difluorophenyl)-2,2-dimethyl-5-phenylfuran-3(2H)-one: Lacks the methylthio group, which may affect its reactivity and biological activity.

    4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-methoxyphenyl)furan-3(2H)-one: Contains a methoxy group instead of a methylthio group, potentially altering its electronic properties and interactions.

Uniqueness

The presence of both difluorophenyl and methylthio phenyl groups in 4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one imparts unique electronic and steric properties, making it distinct from similar compounds

Properties

Molecular Formula

C19H16F2O2S

Molecular Weight

346.4 g/mol

IUPAC Name

4-(2,5-difluorophenyl)-2,2-dimethyl-5-(4-methylsulfanylphenyl)furan-3-one

InChI

InChI=1S/C19H16F2O2S/c1-19(2)18(22)16(14-10-12(20)6-9-15(14)21)17(23-19)11-4-7-13(24-3)8-5-11/h4-10H,1-3H3

InChI Key

XBBUCKMLZSWGNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=C(C=CC(=C3)F)F)C

Origin of Product

United States

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